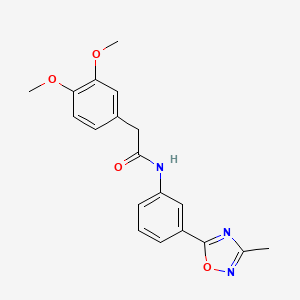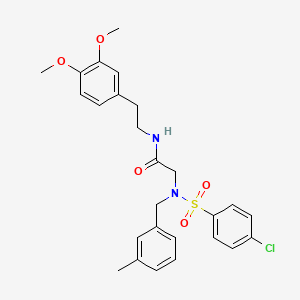
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide, also known as EPM-01, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives, which have been widely investigated for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an antidepressant and anxiolytic agent, which could have significant clinical implications. However, one of the limitations of this compound is its relatively limited studies and researches, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential of this compound as an antidepressant and anxiolytic agent. Furthermore, the exact mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been investigated for its potential as a neuroprotective agent, as well as an antidepressant and anxiolytic agent. While further research is needed to fully understand its potential applications, this compound has significant potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 3-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been investigated for its potential as a neuroprotective agent, as it has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent, as it has been shown to increase the levels of serotonin and dopamine in the brain.
Eigenschaften
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16-20-18(24-21-16)13-7-4-8-14(10-13)19-17(22)12-6-5-9-15(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQAUMUBLOVVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)





![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)



